molecular formula C9H6N4O B2882661 (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 1239789-20-8

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B2882661
CAS No.: 1239789-20-8
M. Wt: 186.174
InChI Key: NNBQHYCRNNGCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is the α4β2 receptor . This receptor is a subtype of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in the nervous system. They play key roles in signal transmission and are implicated in various neurological functions, including cognitive function and pain alleviation .

Mode of Action

This compound acts as a positive allosteric modulator of the α4β2 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric modulation enhances the receptor’s response to ACh, effectively increasing the potency of ACh-related events .

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its enhancement of cholinergic neurotransmission via α4β2 receptors. This could result in changes in neural activity and processes, potentially influencing cognitive function and pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of pyridine derivatives with nitrile oxides. One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines .

Scientific Research Applications

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile apart from similar compounds is its unique combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBQHYCRNNGCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.